3-amino-N-(2-methylphenyl)benzamide
Description
Overview of Benzamide (B126) Derivatives in Medicinal Chemistry and Biological Sciences
Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. The simplest member of this family is benzamide itself (C₇H₇NO). wikipedia.org However, the true value of this chemical family in the life sciences lies in its substituted derivatives, which exhibit a vast array of biological activities. researchgate.netwalshmedicalmedia.com This structural motif is a key pharmacophore—a molecular feature responsible for a drug's pharmacological activity—found in numerous therapeutic agents. researchgate.net
The pharmacological diversity of benzamide derivatives is extensive. They are utilized as:
Antipsychotics: Compounds like sulpiride (B1682569) and amisulpride (B195569) are substituted benzamides used in the treatment of psychiatric conditions. walshmedicalmedia.comvalpo.edu
Antiemetics and Prokinetics: Metoclopramide, a well-known benzamide derivative, is used to manage nausea and gastrointestinal motility disorders. researchgate.net
Anti-inflammatory and Analgesic Agents: Researchers have identified novel anti-inflammatory and pain-relieving properties in various benzamide and nicotinamide (B372718) compounds. nih.gov
Anticancer Agents: The benzamide scaffold is integral to several anticancer drugs. For example, it forms the basis for histone deacetylase (HDAC) inhibitors like Entinostat (MS-275) and poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are crucial in DNA repair and cancer therapy. researchgate.netnih.gov
Enzyme Inhibitors: Benzamide derivatives have been designed to inhibit specific enzymes, such as carbonic anhydrases and acetylcholinesterase, which are targets for treating conditions ranging from glaucoma to Alzheimer's disease. nih.gov
Antimicrobial and Antiparasitic Agents: Certain benzamides have demonstrated activity against bacteria, fungi, and kinetoplastid parasites, which are responsible for neglected tropical diseases. researchgate.netsemanticscholar.org
Cardiovascular and Other Agents: The class includes drugs for cardiac arrhythmias and compounds that act as 5-HT₄ receptor agonists for gastrointestinal motility. researchgate.netwalshmedicalmedia.com
The amide bond in benzamides is relatively stable and can participate in hydrogen bonding, a critical interaction for binding to biological targets like proteins and enzymes. researchgate.net This combination of a stable, synthetically versatile core and its ability to form key biological interactions underpins the widespread success of benzamide derivatives in drug discovery.
Significance of 3-Amino-N-(2-methylphenyl)benzamide as a Research Scaffold
This compound serves as a crucial intermediate and a research scaffold in the synthesis of more complex molecules with potential therapeutic value. A scaffold is a core chemical structure that can be systematically modified to create a library of related compounds for biological screening. The specific arrangement of the amino group at the 3-position and the N-(2-methylphenyl) group provides a distinct three-dimensional shape and chemical reactivity that medicinal chemists can exploit.
The primary significance of this particular scaffold lies in its application in oncology and inflammation research. Research has demonstrated that derivatives built upon this framework exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have been explored for their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. researchgate.net
Specific research findings highlight its importance:
Antitumor Activity: Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer). researchgate.net One investigation highlighted a derivative that demonstrated potential as an antineoplastic agent by inhibiting tumor growth in vivo.
Enzyme Inhibition: The compound itself is a valuable tool for studying enzyme inhibition, helping to elucidate the mechanisms of action for various therapeutic agents. It has been specifically identified as a potential cholinesterase inhibitor, a property relevant to treating neurodegenerative conditions like Alzheimer's disease. nih.gov
HDAC Inhibition: The structural features of this compound are related to those found in known histone deacetylase (HDAC) inhibitors. Research on N-substituted benzamides, inspired by the structure of the HDAC inhibitor Entinostat, has shown that the substituent on the aniline (B41778) ring is crucial for activity. researchgate.netpsu.edu This makes the 3-amino-N-(o-tolyl)benzamide scaffold a relevant starting point for designing new HDAC inhibitors.
MDR Reversal: In a related context, other novel benzamide derivatives have been studied for their ability to reverse multidrug resistance (MDR) in cancer cells by inhibiting transporters like ABCG2, which pump chemotherapeutic drugs out of the cell. nih.gov This points to another avenue of research where scaffolds like this compound could be functionalized and tested.
The utility of this compound as a scaffold is rooted in its synthetic accessibility and the strategic placement of its functional groups, which allow for targeted modifications to optimize biological activity and selectivity.
Historical Context and Evolution of Benzamide Research relevant to the Compound
The study of benzamides in medicine has evolved significantly over the decades. Early research led to the discovery of relatively simple substituted benzamides with potent pharmacological effects, such as the antipsychotic sulpiride and the antiemetic metoclopramide, which became clinically important in the mid-20th century. walshmedicalmedia.comvalpo.edu These initial discoveries established the benzamide moiety as a privileged scaffold in drug development.
The evolution of research relevant to this compound can be seen in the increasing complexity and specificity of the targets.
From Broad CNS Effects to Specific Receptors: Early benzamides like sulpiride were known for their effects on the central nervous system, primarily through dopamine (B1211576) receptor antagonism. valpo.edu Later research focused on developing derivatives with high selectivity for specific receptor subtypes, such as the 5-HT₃ and 5-HT₄ receptors, to achieve more targeted therapeutic effects with fewer side effects. walshmedicalmedia.comku.dk
The Rise of Enzyme Inhibitors: A significant leap in benzamide research was the discovery of their potential as enzyme inhibitors. The finding that 3-aminobenzamide (B1265367) could inhibit the nuclear enzyme poly(ADP-ribose) polymerase (PARP) was a pivotal moment. This opened up the entire field of using benzamide scaffolds to target DNA repair pathways for cancer therapy. wikipedia.orgnih.gov More recently, this has expanded to include the design of highly potent and selective PARP-1 inhibitors based on benzamide scaffolds. nih.gov
Epigenetic Modifiers: The discovery that benzamide derivatives, such as Entinostat (MS-275), could act as histone deacetylase (HDAC) inhibitors marked another major evolution. psu.edu This moved the focus of benzamide research into the realm of epigenetics, targeting the machinery that controls gene expression. The structure of Entinostat, an N-(2-aminophenyl)benzamide derivative, directly underscores the relevance of scaffolds like this compound, where the amino-substituted phenyl ring is a key feature for interaction with the enzyme. psu.edugoogle.com
Modern Drug Discovery: Contemporary research continues to build on this history, using advanced techniques like library synthesis and molecular docking to design benzamide derivatives for an expanding list of targets. nih.govnih.gov Scaffolds are now being rationally designed to target β3-adrenergic receptors for overactive bladder, inhibit ABC transporters to overcome multidrug resistance in cancer, and act as antiparasitic agents. semanticscholar.orgnih.govnih.gov
The journey from simple antipsychotics to highly specific enzyme inhibitors and epigenetic modulators illustrates the enduring value and adaptability of the benzamide scaffold. This compound is a product of this evolution, providing a modern and versatile platform for developing the next generation of targeted therapies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-(2-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-5-2-3-8-13(10)16-14(17)11-6-4-7-12(15)9-11/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMADIBBIIJEEFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396117 | |
| Record name | 3-amino-N-(2-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14315-20-9 | |
| Record name | 3-amino-N-(2-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Biological Activities and Molecular Mechanisms of 3 Amino N 2 Methylphenyl Benzamide
Modulation of Cellular Signaling Pathways
The intricate network of cellular signaling pathways governs fundamental cellular processes. The following sections delve into the potential effects of 3-amino-N-(2-methylphenyl)benzamide on key signaling cascades.
Effects on Autophagy and mTORC1 Signaling
Currently, there is no direct scientific evidence to suggest that this compound modulates autophagy or the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism, and its inhibition is a known trigger for autophagy, a cellular process of degradation and recycling of its own components. While some amino acid derivatives are known to influence mTORC1 signaling, specific studies on this compound in this context are lacking.
Induction of Apoptosis in Cellular Models
While direct studies on this compound are limited, research on structurally related N-substituted benzamides indicates a potential for inducing apoptosis, or programmed cell death. For instance, derivatives of this compound have demonstrated the ability to induce apoptosis and cell cycle arrest in various cancer cell lines, including K562 (chronic myeloid leukemia) and MCF-7 (breast cancer).
One study on the N-substituted benzamide (B126), declopramide, revealed a mechanism of apoptosis induction involving the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9. nih.gov This process was preceded by a G2/M phase cell cycle block. nih.gov Notably, this induction of apoptosis was found to be independent of the p53 tumor suppressor protein. nih.gov Given the structural similarities, it is plausible that this compound could induce apoptosis through a similar mitochondrial-mediated pathway.
Enzymatic Inhibition and Receptor Interaction Profiling
The biological effects of a compound are often mediated through its interaction with specific enzymes and receptors. This section explores the potential inhibitory activities of this compound.
Histone Deacetylase (HDAC) Inhibitory Activity and Specificity
Benzamide derivatives are a well-established class of histone deacetylase (HDAC) inhibitors. nih.gov HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, they lead to a more compact chromatin structure, thereby repressing gene transcription. Inhibition of HDACs can restore the expression of tumor suppressor genes, making them a target for cancer therapy.
Specifically, compounds containing the N-(2-aminophenyl)benzamide scaffold have been identified as potent inhibitors of Class I HDAC enzymes (HDAC1, HDAC2, and HDAC3). nih.govnih.gov For example, one N-(2-aminophenyl)benzamide derivative, compound 15k, exhibited significant inhibitory activity against HDAC1, HDAC2, and HDAC3 with IC50 values of 80 nM, 110 nM, and 6 nM, respectively. nih.gov This compound showed high selectivity for Class I HDACs over other isoforms. nih.gov Although specific IC50 values for this compound are not publicly available, its structural resemblance to this class of compounds suggests it may also possess HDAC inhibitory properties.
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) |
|---|---|---|---|
| N-(2-aminophenyl)benzamide derivative (15k) | 80 | 110 | 6 |
Inhibition of H+/K+-ATPase in Related Structures
There is no direct evidence to indicate that this compound inhibits the proton pump, H+/K+-ATPase. However, studies on other benzamide derivatives have shown such activity. For instance, a series of substituted benzamides were synthesized and evaluated as acid pump antagonists, with some compounds demonstrating potent inhibition of H+/K+-ATPase. While the structures of these active compounds differ from this compound, it highlights the potential for the benzamide scaffold to be a platform for the development of H+/K+-ATPase inhibitors.
Diverse Pharmacological Actions and Therapeutic Potential
The potential biological activities of this compound suggest a range of pharmacological applications.
The primary area of interest for this compound and its derivatives is in oncology. The pro-apoptotic and potential HDAC inhibitory activities point towards its utility as an anticancer agent. Furthermore, some research has indicated that this compound may act as a cholinesterase inhibitor. This activity could be beneficial in the context of neurodegenerative diseases like Alzheimer's disease, where there is a decline in acetylcholine (B1216132) levels.
Beyond its direct biological effects, this compound serves as a crucial intermediate in the synthesis of more complex and potentially more potent drug candidates. Its chemical structure allows for various modifications to enhance its therapeutic properties.
| Pharmacological Action | Potential Therapeutic Area | Mechanism of Action |
|---|---|---|
| Antitumor | Oncology | Induction of apoptosis, potential HDAC inhibition |
| Neuroprotection | Neurodegenerative Diseases | Potential cholinesterase inhibition |
| Chemical Intermediate | Drug Discovery | Scaffold for synthesis of novel therapeutic agents |
Antiproliferative Effects in Cancer Cell Lines
Derivatives of this compound have shown notable antiproliferative effects against a variety of cancer cell lines. Research indicates that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, derivatives have demonstrated selective toxicity against cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer). The core mechanism often involves the inhibition of poly(ADP-ribose)polymerase (PARP), an enzyme critical for cellular processes like DNA repair. nih.govbpsbioscience.com By inhibiting PARP, these compounds can enhance apoptosis, particularly when cells are damaged by radiation or certain chemicals. bpsbioscience.com
Studies on similar benzamide structures have further illuminated these effects. For example, 3-aminobenzamide (B1265367) (3-ABA) has been shown to have a reversible antiproliferative effect on the A431 human carcinoma cell line, inhibiting both cell growth and colony formation. nih.gov A key target for 3-ABA appears to be the cytoskeleton, a network essential for cell structure and division. nih.gov Other research into 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides found that substitutions on both the benzamido and styryl parts of the molecule were favorable for inhibiting the growth of K562 leukemia cells. nih.gov One particularly active compound from this series was found to act as an antitubulin agent, disrupting the formation of microtubules necessary for cell division. nih.gov
The effectiveness of these compounds is often measured by their IC50 value, which is the concentration required to inhibit the growth of 50% of the cancer cells.
Table 1: Antiproliferative Activity of Benzamide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
| 3-Aminobenzamide (PARP Inhibitor) | CHO cells | ~30 | PARP Inhibition |
| Chrysin Derivative C22 | Colon Cancer (HCT-116) | 13.04 ± 1.08 | HDAC8 Inhibition |
| Chrysin Derivative C24 | Colon Cancer (HCT-116) | 11.96 ± 0.18 | HDAC Inhibition |
| Benzimidazole (B57391) Derivative 10 | A549 (Lung) | 0.33 | EGFR Kinase Inhibition |
| Benzimidazole Derivative 13 | A549 (Lung) | 0.38 | EGFR Kinase Inhibition |
This table presents data from various studies on benzamide and related derivatives to illustrate the range of antiproliferative activities and is for informational purposes. bpsbioscience.comresearchgate.netmdpi.com
Anticonvulsant Properties in Preclinical Models
Benzamide derivatives have been identified as possessing significant anticonvulsant properties in various preclinical studies. nanobioletters.com These compounds are often evaluated in animal models using tests like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures to determine their efficacy. nih.govmdpi.com
One novel aminobenzamide, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), demonstrated potent and selective anticonvulsant effects in the MES test in mice, with an oral ED50 (effective dose in 50% of subjects) of 1.7 mg/kg. nih.gov Studies of this compound in combination with existing anticonvulsants like phenytoin (B1677684) and carbamazepine (B1668303) showed additive effects, suggesting it works through a similar mechanism, likely related to modulating voltage-gated sodium channels. nih.gov Furthermore, no tolerance to its anticonvulsant effects was observed after four days of administration. nih.gov
Research on other related structures, such as isatin-based derivatives, has also shown promising anticonvulsant activity in both MES and PTZ models, indicating a broad spectrum of action. nih.gov The development of new alaninamide derivatives has also yielded compounds with broad-spectrum antiseizure efficacy across multiple acute mouse seizure models, including MES and scPTZ, while showing a good separation between activity and adverse effects. mdpi.com
Antimicrobial Activities (Antibacterial and Antifungal)
A significant body of research has demonstrated that this compound and its related structures possess a wide range of antimicrobial activities, including antibacterial and antifungal effects. nanobioletters.com These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nanobioletters.comnih.govnih.gov
The antimicrobial potential of N-phenylbenzamides has been highlighted in studies where they inhibited the growth of Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and the fungus Candida albicans. nih.govnih.gov The effectiveness of these compounds is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. For example, one synthesized benzamide compound showed excellent activity against B. subtilis and E. coli with MIC values of 6.25 and 3.12 μg/mL, respectively. nanobioletters.com
Some benzamide derivatives exert their antibacterial effect by targeting the FtsZ protein, which is essential for bacterial cell division. nih.govnih.govcsic.es By inhibiting FtsZ, these compounds block the division process, leading to a halt in bacterial proliferation. nih.govasm.org This mechanism has been observed in both S. aureus and E. coli. nih.gov Additionally, novel benzamidine (B55565) derivatives incorporating 1,2,3-triazole components have shown notable in vivo antifungal activity against pathogens like Colletotrichum lagenarium and Botrytis cinerea. mdpi.com
Table 2: Antimicrobial Activity of Benzamide Derivatives
| Compound/Derivative | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Compound 5a | Bacillus subtilis | 6.25 µg/mL | nanobioletters.com |
| Compound 5a | Escherichia coli | 3.12 µg/mL | nanobioletters.com |
| Compound 6b | Escherichia coli | 3.12 µg/mL | nanobioletters.com |
| Compound 6c | Bacillus subtilis | 6.25 µg/mL | nanobioletters.com |
This table is for informational purposes and showcases specific MIC values from a study on N-benzamide derivatives.
Upregulation of Low-Density Lipoprotein (LDL) Receptors
While direct studies on this compound are limited in this specific area, related research on other small molecules provides a basis for potential mechanisms. The upregulation of the low-density lipoprotein (LDL) receptor is a critical process for managing cholesterol levels, as it facilitates the removal of LDL from the blood. nih.gov The expression of the LDL receptor gene is known to be regulated by cellular sterol levels. nih.gov
Research into benzoporphyrin derivative (BPD), another complex molecule, has shown that its uptake by cells is mediated by the LDL receptor. nih.gov This occurs because lipoproteins like LDL can carry hydrophobic compounds, and tumor cells, which often have more LDL receptors, can accumulate these compounds more effectively. nih.gov Studies confirmed that LDL receptor-negative cells showed insignificant uptake of BPD associated with LDL, and in vivo, the accumulation of BPD in tumors was significantly higher when associated with native LDL compared to a modified form not recognized by the receptor. nih.gov This demonstrates that the LDL receptor pathway can be utilized for the targeted delivery of molecules. While not directly about upregulation, this highlights the receptor's role in the cellular uptake of associated compounds.
Antimitotic Effects and Cell Division Studies
The antimitotic effects of benzamide derivatives are closely linked to their antiproliferative properties. These compounds interfere with mitosis, the process of cell division, which is a key target in cancer therapy. nih.gov
A primary mechanism for this antimitotic activity is the disruption of the cytoskeleton. nih.gov Specifically, 3-aminobenzamide (3-ABA) has been shown to target the cytoskeleton in A431 carcinoma cells, leading to an inhibition of cell division. nih.gov Another significant target for some benzamide derivatives is tubulin. Certain 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides act as antitubulin agents, interfering with the polymerization of microtubules, which are essential for forming the mitotic spindle that separates chromosomes during cell division. nih.gov
In bacteria, a similar process is affected. Benzamide derivatives have been found to inhibit the filamentous temperature-sensitive Z (FtsZ) protein. nih.govnih.govcsic.es FtsZ is a prokaryotic homolog of tubulin and is fundamental to bacterial cell division, forming a contractile ring that splits the cell. nih.gov Inhibition of FtsZ leads to cell filamentation, where the bacteria continue to grow in length but cannot divide, ultimately blocking proliferation. asm.orggoogle.com
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis
Positional and Substituent Effects on Biological Activity
The specific placement and nature of chemical groups on the benzamide (B126) scaffold are critical determinants of its interaction with biological targets. Even minor alterations can lead to significant changes in efficacy and selectivity.
The position of the amino (-NH2) group on the benzoyl ring of the benzamide core is a crucial factor in defining the molecule's biological profile. While direct studies on 3-amino-N-(2-methylphenyl)benzamide are limited, research on related aminobenzamides, particularly in the context of Poly(ADP-ribose) polymerase (PARP) inhibition, provides valuable insights. 3-Aminobenzamide (B1265367) itself is a well-known PARP inhibitor. bpsbioscience.commedchemexpress.comfrontiersin.orgselleckchem.comnih.gov The 3-amino group, with its lone pair of electrons, can donate into the benzene (B151609) ring, influencing the electronic distribution and potential for hydrogen bonding. chemcd.com This electron-donating nature can activate the aromatic ring, making it a key feature for interaction with enzyme active sites.
Studies on aminophenyl benzamide derivatives as Histone Deacetylase (HDAC) inhibitors have shown that hydrogen bond donating groups, such as the amino group, positively contribute to inhibitory potency. bpsbioscience.commedchemexpress.com The spatial orientation of this group is critical. For instance, in the development of HDAC inhibitors, the N-(2-aminophenyl)-benzamide functionality serves as a crucial zinc-binding group. nih.gov While the subject compound has the amino group on the benzoyl ring rather than the N-phenyl ring, the principle of the amino group's ability to engage in key interactions holds. The position of the amino group is critical for activity, as demonstrated in studies of mesalamine analogs where the positioning of the amino group on the benzene ring was crucial for its ability to reduce replication errors. researchgate.net
Table 1: Inferred Impact of Amino Group Position on Benzamide Core Activity
| Amino Group Position | Inferred Effect on Biological Activity | Rationale based on Analogous Compounds |
| C3 (meta) | Potential for PARP and HDAC inhibition. | 3-Aminobenzamide is a known PARP inhibitor. bpsbioscience.commedchemexpress.comfrontiersin.orgselleckchem.comnih.gov The amino group can act as a hydrogen bond donor, which is favorable for HDAC inhibition. bpsbioscience.commedchemexpress.com |
| C2 (ortho) | Can serve as a zinc-binding group in HDAC inhibitors. | N-(2-aminophenyl)benzamides show potent HDAC inhibition. nih.gov |
| C4 (para) | May alter selectivity and potency depending on the target. | The position of substituents significantly impacts activity in various benzamide series. |
This table is based on inferred activities from related benzamide compounds, as direct comparative studies on this compound are not available in the provided search results.
The N-(2-methylphenyl) moiety, also known as the o-tolyl group, plays a significant role in defining the efficacy and selectivity of the compound. The methyl group at the ortho position of the phenyl ring introduces steric bulk and alters the electronic properties of the ring. The presence of a methyl group can influence the conformation of the molecule by restricting the rotation around the amide bond. nih.gov This conformational constraint can be advantageous if it pre-organizes the molecule into a bioactive conformation for binding to a target protein.
In studies of N-aryl-3-oxobutanamides, the steric effect of substituents on the aryl ring was found to influence the outcome of chemical reactions, suggesting a similar impact on biological interactions. beilstein-journals.org Furthermore, research on Schiff bases derived from toluidine isomers (o-, m-, and p-methyl anilines) has shown that the position of the methyl group affects antimicrobial activity, with ortho-substituted derivatives showing different activity profiles compared to meta and para isomers. For some kinase inhibitors, the presence of a methylphenyl group was found to have similar inhibitory activity to a methoxyphenyl group, indicating that electron-donating groups at this position are tolerated and can contribute to activity. nih.gov
Table 2: Inferred Role of the 2-Methylphenyl Substituent
| Substituent | Inferred Role | Rationale based on Analogous Compounds |
| 2-Methyl Group | Induces steric hindrance, potentially influencing conformational preference and selectivity. | The ortho-methyl group can restrict bond rotation, leading to a more defined molecular shape for target binding. nih.gov |
| Phenyl Ring | Provides a hydrophobic surface for interaction with the target protein. | Aromatic rings are common features in drug molecules for establishing hydrophobic and π-stacking interactions. |
| Overall Moiety | Contributes to the overall lipophilicity of the molecule, affecting properties like cell permeability. | The addition of the methylphenyl group increases the non-polar surface area of the molecule. |
This table is based on inferred roles from related N-aryl compounds, as direct studies on the specific contribution of the 2-methylphenyl group in this compound are not available in the provided search results.
The introduction of halogens and other substituents onto the benzamide scaffold is a common strategy in medicinal chemistry to modulate a compound's pharmacological profile. Halogens can alter a molecule's lipophilicity, electronic properties, and metabolic stability. For example, in a series of 2-amino-N-phenylbenzamides, the introduction of a chloro substituent at the 5-position of the benzoyl ring improved antimycobacterial activity. researchgate.net
In the context of HDAC inhibitors, a 2-amino-6-fluorobenzamide (B53790) derivative was found to be a potent inhibitor of HDAC1, 2, and 3. nih.gov The fluorine atom, being highly electronegative, can act as an electron-withdrawing group, which can influence the acidity of nearby protons and the molecule's ability to participate in hydrogen bonding. nih.gov Studies on N-substituted aminobenzamide scaffolds have shown that various substituents can be introduced to improve binding to target enzymes. beilstein-journals.org For instance, electron-donating groups like methoxy (B1213986) and electron-withdrawing groups like fluoro have been shown to have different effects on the inhibitory activities of benzenesulfonyl derivatives. beilstein-journals.org
Table 3: Predicted Influence of Additional Substituents on the Pharmacological Profile
| Substituent Type | Predicted Influence on Pharmacological Profile | Example from Analogous Compounds |
| Halogen (e.g., Cl, F) | Can enhance potency and alter selectivity. May improve metabolic stability. | 5-chloro substitution in 2-amino-N-phenylbenzamides increased antimycobacterial activity. researchgate.net A 6-fluoro substituent in a 2-aminobenzamide (B116534) led to potent HDAC inhibition. nih.gov |
| Electron-donating (e.g., OCH3) | Can increase electron density and potentially enhance binding through specific interactions. | 4-methoxy group showed good inhibitory activity in a series of benzenesulfonyl compounds. beilstein-journals.org |
| Electron-withdrawing (e.g., CF3) | Can decrease electron density, potentially altering binding modes and improving properties like lipophilicity. | Trifluoromethyl groups are often used to enhance metabolic stability and lipophilicity. |
This table is based on the observed effects of substituents in related benzamide and N-aryl compounds.
Derivatization and Scaffold Modification for Enhanced Activity
To improve the biological activity of a lead compound like this compound, medicinal chemists employ various strategies of derivatization and scaffold modification. These approaches aim to optimize the compound's interaction with its biological target and improve its pharmacokinetic properties.
Modifications to both the benzamide backbone and the pendant phenyl rings are key strategies for enhancing biological activity. The amide bond itself is generally considered crucial for the activity of many benzamide-based inhibitors, and its replacement can be detrimental. However, the aromatic rings offer fertile ground for modification.
For the benzamide backbone, introducing substituents that can form additional interactions with the target protein is a common approach. As discussed, halogenation or the addition of other small groups can fine-tune the electronic and steric properties. For the N-phenyl ring, a variety of substituents can be explored to probe the binding pocket of the target enzyme for additional interactions. In the development of inhibitors for the Keap1-Nrf2 protein-protein interaction, replacing a phenyl ring with a saturated heterocyclic ring was found to be detrimental, indicating a preference for an aromatic system. beilstein-journals.org However, introducing flexibility through benzylic linkers or adding O-linked aromatic fragments has been shown to improve potency in some cases. beilstein-journals.org
Systematic evaluation of modifications on siRNA backbones has shown that the tolerability of changes is highly dependent on the specific position and the nature of the modification, underscoring the need for empirical testing. rsc.org
Exploring a wide range of functional groups is a cornerstone of medicinal chemistry to optimize lead compounds. The introduction of different functional groups can impact a molecule's electronic effects, solubility, and steric properties. researchgate.net For instance, replacing a methyl group with a more polar functional group could improve aqueous solubility, which is often a desirable property for drug candidates.
In the context of aminophenyl benzamide derivatives as HDAC inhibitors, a QSAR study revealed that hydrophobic character is crucial for activity, suggesting that the inclusion of hydrophobic substituents would be beneficial. bpsbioscience.commedchemexpress.com Conversely, the study also highlighted the positive contribution of hydrogen bond donating groups. This suggests a delicate balance between hydrophobic and hydrophilic features is necessary for optimal activity. The introduction of diverse functional groups can also be used to block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a compound. researchgate.net The amide functional group itself is significantly different from an amine in that it is less basic and its N-H bonds are more acidic, properties that are critical for its biological function. nih.gov
Table 4: Potential Effects of Functional Group Modifications
| Modification Type | Potential Effect | Rationale |
| Introduction of Polar Groups (e.g., -OH, -COOH) | Increased aqueous solubility, potential for new hydrogen bonds. | Hydrophilic groups can improve pharmacokinetic properties and provide new binding interactions. |
| Introduction of Lipophilic Groups (e.g., alkyl, aryl) | Increased lipophilicity, potential for enhanced hydrophobic interactions. | Hydrophobic interactions are a major driving force for drug-receptor binding. |
| Introduction of Hydrogen Bond Donors/Acceptors | Formation of new hydrogen bonds with the target. | Hydrogen bonds are key for the specificity and affinity of drug-receptor interactions. |
| Bioisosteric Replacement | Maintain or improve activity while altering other properties like metabolism or toxicity. | Replacing a functional group with another that has similar steric and electronic properties (a bioisostere) is a common optimization strategy. |
This table outlines general strategies in medicinal chemistry that could be applied to the derivatization of this compound.
QSAR Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzamide derivatives, including the scaffold of this compound, QSAR models are instrumental in predicting the biological activities of new compounds and guiding the design of more potent molecules. researchgate.net
Development of QSAR Models for Benzamide Derivatives
The development of robust QSAR models for benzamide derivatives has been a focus of numerous studies, targeting a wide range of biological activities. These models are built using statistical methods like Multiple Linear Regression (MLR) and advanced machine learning techniques. nih.gov
One notable study focused on developing a three-dimensional (3D) QSAR model for a series of 48 aminophenyl benzamide derivatives as Histone Deacetylase (HDAC) inhibitors. nih.gov Using the PHASE module of the Schrödinger software, a five-point pharmacophore model was generated, which consisted of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.gov This pharmacophore was then used to create a predictive atom-based 3D-QSAR model. The resulting model demonstrated excellent statistical significance, with a high correlation coefficient (r²) of 0.99 and a Fisher ratio (F) of 631.80. Its predictive power was confirmed by a high cross-validated correlation coefficient (q²) of 0.85. nih.gov
In another research effort, a QSAR study was conducted on 11 benzylidene hydrazine (B178648) benzamide derivatives to assess their anticancer activity against the human lung cancer cell line A459. jppres.com The best QSAR equation developed showed a strong correlation (r = 0.921) and a coefficient of determination (R²) of 0.849, indicating a robust model for predicting anticancer potency. jppres.com
Furthermore, machine learning approaches have been applied to study amide derivatives as xanthine (B1682287) oxidase (XO) inhibitors. frontiersin.org By building several models, researchers aimed to predict the inhibitory effect of these compounds. One such model, utilizing a support vector machine (SVR) with a mixed kernel function, showed high robustness and predictive ability, with an R² of 0.97 in the training set and 0.95 in the test set. frontiersin.org
For N-substituted benzimidazole (B57391) derived carboxamides with antioxidative properties, 3D-QSAR models were generated to understand the structural requirements for their activity. nih.gov These models help in estimating the impact of different molecular descriptors on the antioxidative capacity of the designed compounds. nih.gov The process of building QSAR models often involves dividing a dataset of compounds into a training set to build the model and a test set to validate its predictive capability. nih.gov
| QSAR Model Development for Benzamide Derivatives | |
| Target/Activity | Methodology |
| HDAC Inhibition | Atom-based 3D-QSAR |
| Anticancer (Lung Cancer) | QSAR Equation |
| Xanthine Oxidase Inhibition | Machine Learning (MIX-SVR) |
| Antioxidative Activity | 3D-QSAR |
Correlation of Molecular Descriptors with Biological Outcomes
A critical aspect of QSAR studies is the identification of molecular descriptors that significantly correlate with the biological activity of the compounds. researchgate.net These descriptors quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.
In the QSAR study of aminophenyl benzamide derivatives as HDAC inhibitors, the model suggested that hydrophobicity is a crucial factor for their inhibitory activity. nih.gov The inclusion of hydrophobic substituents was predicted to enhance HDAC inhibition. Additionally, hydrogen bond donating groups were found to contribute positively to the activity, whereas electron-withdrawing groups had a negative influence on the inhibitory potency. nih.gov
For the benzylidene hydrazine benzamide derivatives with anticancer activity, the best QSAR equation incorporated descriptors such as Log S (water solubility) and MR (molar refractivity), indicating their relevance to the biological outcome. jppres.com
A broader analysis of biologically active compounds has shown that a small set of critical descriptors can be highly effective in classifying compounds based on their activity. nih.gov A study evaluating 111 molecular descriptors found that a combination of just four—accounting for aromatic character, hydrogen bond acceptors, estimated polar van der Waals surface area, and a single structural key—yielded the best classification results. nih.gov This highlights that even simple, 2D-derived descriptors can be powerful predictors of biological function.
The QSAR models for N-substituted benzimidazole derived carboxamides also rely on inspecting the product of a descriptor's value and its Partial Least Squares (PLS) coefficient to estimate the real impact of each molecular descriptor on the antioxidative activity. nih.gov The stability and predictive power of QSAR models are often assessed through internal validation methods like the leave-one-out cross-validation (LOO-CV) process. nih.gov
| Correlation of Molecular Descriptors with Biological Activity in Benzamide Derivatives | | | :--- | :--- | :--- | Source | | Descriptor Type | Correlation with Activity | Biological Target/Activity | | Hydrophobic Character | Positive | HDAC Inhibition | nih.gov | | Hydrogen Bond Donating Groups | Positive | HDAC Inhibition | nih.gov | | Electron Withdrawing Groups | Negative | HDAC Inhibition | nih.gov | | Log S (Water Solubility) | Correlated | Anticancer (Lung Cancer) | jppres.com | | MR (Molar Refractivity) | Correlated | Anticancer (Lung Cancer) | jppres.com | | Aromatic Character | Significant for Classification | General Biological Activity | nih.gov | | Hydrogen Bond Acceptors | Significant for Classification | General Biological Activity | nih.gov | | Polar Surface Area | Significant for Classification | General Biological Activity | nih.gov |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein's binding site.
For a compound like 3-amino-N-(2-methylphenyl)benzamide, molecular docking simulations can be employed to predict how it binds to various biological targets, such as enzymes or receptors. These simulations calculate the binding energy, which is an approximation of the binding affinity, and predict the conformation of the ligand within the binding site. While specific docking studies on this compound are not extensively published, the principles can be illustrated through studies on similar benzamide (B126) derivatives which have been investigated as inhibitors for various enzymes. pharmamanufacturing.commdpi.commdpi.com For instance, docking studies on benzamide derivatives as histone deacetylase (HDAC) inhibitors have successfully predicted their binding modes and relative affinities, which were then correlated with experimental data. pharmamanufacturing.com Such studies often reveal that the benzamide moiety can act as a crucial zinc-binding group in the active site of metalloenzymes.
The process involves preparing a 3D structure of the target protein and the ligand. The docking algorithm then samples a large number of possible conformations and orientations of the ligand in the protein's binding site, each of which is assigned a score based on a scoring function. psu.edu The top-ranked poses represent the most likely binding modes. For this compound, hypothetical docking could explore its potential as an inhibitor for a range of targets. The predicted binding affinities can help prioritize it for further experimental testing.
Table 1: Illustrative Example of Molecular Docking Results for a Benzamide Derivative
| Target Protein | Predicted Binding Mode | Key Interactions | Predicted Binding Affinity (kcal/mol) |
| Histone Deacetylase 2 (HDAC2) | Benzamide group chelating the active site zinc ion. | Hydrogen bonds with active site residues, hydrophobic interactions. | -8.5 |
| Topoisomerase IIα | Intercalation between DNA base pairs. | Pi-stacking with DNA bases, hydrogen bonds with the enzyme. | -7.9 |
| B-cell lymphoma 2 (Bcl-2) | Binding to the BH3 groove. | Hydrophobic interactions with key residues in the groove. | -9.1 |
Note: This table is a hypothetical representation based on docking studies of similar benzamide compounds and does not represent actual experimental data for this compound.
A significant outcome of molecular docking is the identification of key amino acid residues in the target's binding site that interact with the ligand. youtube.comacs.org These interactions, which can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, are critical for the stability of the ligand-protein complex. For this compound, the amino group, the amide linkage, and the aromatic rings are all potential sites for such interactions.
For example, in a hypothetical docking with an enzyme, the amino group could act as a hydrogen bond donor, while the carbonyl oxygen of the amide could be a hydrogen bond acceptor. The phenyl and methylphenyl rings could engage in hydrophobic or pi-stacking interactions with nonpolar residues in the binding pocket. Studies on other benzamide derivatives have shown the importance of specific residues in determining binding affinity and selectivity. pharmamanufacturing.com Identifying these interacting residues can guide the design of new derivatives of this compound with improved potency and selectivity.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, geometry, and reactivity of molecules. mdpi.commr-cfd.comnih.gov
DFT calculations can be used to determine the most stable three-dimensional conformation of this compound in the gas phase or in a solvent. These calculations provide accurate geometric parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net The conformational preference of the molecule, particularly the relative orientation of the two aromatic rings and the conformation of the amide bond, is crucial for its interaction with biological targets.
Furthermore, DFT can be used to calculate various molecular properties that are related to the compound's reactivity. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The MEP map can identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. synergbiopharma.com
Table 2: Representative DFT-Calculated Properties for a Benzamide Derivative
| Property | Calculated Value | Significance |
| Ground State Energy | -850.123 Hartrees | Thermodynamic stability of the molecule. |
| Dipole Moment | 3.45 Debye | Polarity and solubility characteristics. |
| HOMO Energy | -6.2 eV | Electron-donating ability. |
| LUMO Energy | -1.8 eV | Electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and kinetic stability. |
Note: This table presents typical values for a molecule of similar size and complexity to this compound and is for illustrative purposes.
Intramolecular interactions, such as hydrogen bonds, can play a significant role in determining the conformation and properties of a molecule. slideshare.net In this compound, there is the potential for an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the amide. DFT calculations can be used to investigate the presence and strength of such interactions. youtube.comchemisgroup.us The existence of a stable intramolecular hydrogen bond can restrict the conformational flexibility of the molecule, which can have important implications for its binding to a biological target. The strength of the hydrogen bond can be estimated from the geometric parameters and by analyzing the electron density at the bond critical points using the Quantum Theory of Atoms in Molecules (QTAIM). chemisgroup.us
Computational Fluid Dynamics (CFD) in Synthetic Process Simulation
Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. pharmamanufacturing.com While not a molecular modeling technique in the same vein as docking or DFT, CFD is a powerful computational tool for simulating and optimizing the chemical processes used to synthesize compounds like this compound.
The synthesis of this compound would typically involve reacting a derivative of benzoic acid with a derivative of 2-methylaniline in a chemical reactor. CFD can be used to model the fluid dynamics, heat transfer, and mass transfer within the reactor. mdpi.com By simulating the reaction environment, CFD can help in:
Reactor Design and Optimization: CFD can be used to design and optimize the geometry of the reactor and the type and speed of the agitator to ensure efficient mixing of the reactants. mdpi.com This is crucial for maximizing the reaction rate and yield while minimizing the formation of byproducts.
Process Scale-Up: Scaling up a chemical process from the laboratory to an industrial scale is a significant challenge. CFD simulations can help predict how the process will behave in a larger reactor, allowing for the identification and mitigation of potential issues such as poor mixing or localized "hot spots" before the larger equipment is built. pharmamanufacturing.com
Optimizing Reaction Conditions: CFD can be used to study the effect of various operating parameters, such as temperature, pressure, and reactant concentrations, on the reaction outcome. pharmamanufacturing.com This allows for the optimization of the reaction conditions to achieve the desired product quality and yield in a cost-effective manner.
Crystallization Process Simulation: If the final product is isolated through crystallization, CFD, often coupled with population balance models, can simulate the crystallization process to control the crystal size distribution, which is a critical quality attribute for pharmaceutical compounds. slideshare.net
While specific CFD studies on the synthesis of this compound are not publicly available, the application of CFD in the fine chemical and pharmaceutical industries is well-established for optimizing the synthesis of a wide range of aromatic amides. synergbiopharma.comchemisgroup.us
Simulation of Continuous Flow Synthesis Processes
The synthesis of this compound and related compounds has been a subject of process optimization, with a shift from traditional batch processing to more efficient continuous flow systems. Computational Fluid Dynamics (CFD) has emerged as a key technology for simulating and understanding the dynamics of these processes within microreactors.
Microreactors offer a new paradigm for the continuous synthesis of chemicals, providing enhanced control over reaction conditions. researchgate.net The synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide, an intermediate for various medicines, has been successfully modeled using CFD to simulate its production in a microreactor. researchgate.net This modeling approach shows good agreement with experimental results, validating its predictive power. researchgate.net
For this compound, a CFD-optimized microreactor has been shown to achieve a 76% yield. The simulation helps in visualizing the flow patterns, mixing efficiency, and heat transfer within the reactor, which are critical parameters for maximizing yield and minimizing byproduct formation. The continuous flow process involves the reaction of 3-nitrobenzoyl chloride with 2-methylaniline, followed by a reduction step.
Table 1: Process Details for Continuous Flow Synthesis in a CFD-Optimized Microreactor
| Parameter | Value |
|---|---|
| Reactants | 3-nitrobenzoyl chloride, 2-methylaniline |
| Solvent | Ethanol/water (1:1) |
| Temperature | 70°C |
| Residence Time | 420 seconds |
This data is based on a CFD-optimized process.
Optimization of Reaction Conditions through Computational Modeling
Computational modeling, particularly through CFD, is instrumental in optimizing reaction conditions for the synthesis of this compound. By simulating the reaction environment, researchers can fine-tune parameters without the need for extensive and costly experimental iterations.
The primary benefits of this computational approach include enhanced heat and mass transfer, which are critical in exothermic reactions and for achieving high conversion rates. Modeling allows for the precise control of temperature and residence time, which directly impacts reaction kinetics and selectivity. For instance, a residence time of 420 seconds at 70°C was identified as optimal for the continuous flow synthesis of this compound.
Table 2: Comparative Analysis of Synthesis Methods
| Method | Conditions | Yield | Scalability |
|---|---|---|---|
| SnCl₂ Reduction | 90°C, 10 min, HCl/EtOH | 86% | Moderate |
| Catalytic Hydrogenation | 70°C, 4h, 30 bar H₂ | 92% | High |
| Continuous Flow (CFD-Optimized) | 70°C, 420s, microreactor | 76% | High |
This table provides a comparative overview of different synthesis methods and their outcomes.
Design and Synthesis of Advanced Analogues and Derivatization Strategies
Rational Design of Next-Generation Benzamide (B126) Analogues
The quest for novel compounds with enhanced efficacy and specificity has propelled the development of sophisticated design strategies for analogues of 3-amino-N-(2-methylphenyl)benzamide. These approaches aim to systematically explore the chemical space around the core structure to identify modifications that can lead to improved molecular performance.
Bioisosteric Replacements and Scaffold Hopping Approaches
Bioisosterism is a cornerstone of rational drug design, involving the substitution of a functional group with another that retains similar physical and chemical properties, thereby aiming for comparable biological activity. For the this compound scaffold, bioisosteric replacements can be envisioned for several key moieties. For instance, the central amide bond, crucial for its structural integrity, could be replaced with bioisosteres such as esters, thioamides, or stable heterocyclic rings like 1,2,3-triazoles or oxadiazoles to modulate metabolic stability and hydrogen bonding patterns. While specific studies on this compound are not extensively documented in publicly available literature, general principles applied to benzamides suggest that such modifications could significantly impact the molecule's pharmacokinetic profile.
| Original Moiety | Potential Bioisosteric Replacement | Rationale |
| Amide (-CONH-) | Thioamide (-CSNH-) | Alters hydrogen bonding capacity and metabolic stability. |
| Amide (-CONH-) | 1,2,3-Triazole | Introduces a rigid, stable heterocyclic linker. |
| Phenyl Ring | Pyridine, Thiophene | Modulates electronic properties and potential for new interactions. |
| Amino (-NH2) | Hydroxyl (-OH), Methane (-CH3) | Alters polarity, basicity, and hydrogen bonding capability. |
Targeted Modifications for Specific Biological Pathways
Chemical Derivatization Techniques for Functionalization
The functionalization of the this compound scaffold through chemical derivatization is a key step in creating a diverse library of analogues for screening and optimization. These techniques allow for the precise modification of different parts of the molecule.
Acylation and Alkylation of the Amino Group
The primary amino group at the 3-position of the benzoyl ring is a prime site for derivatization.
Acylation: This reaction involves the treatment of this compound with an acylating agent, such as an acid chloride or anhydride (B1165640), in the presence of a base. This converts the amino group into an amide functionality. The nature of the acyl group can be varied to introduce a wide range of substituents, thereby altering the molecule's lipophilicity, steric profile, and potential for hydrogen bonding. For example, acylation with acetyl chloride would yield 3-acetamido-N-(2-methylphenyl)benzamide.
Alkylation: The amino group can also be alkylated using alkyl halides or other alkylating agents. This reaction can lead to the formation of secondary or tertiary amines. The degree of alkylation can be controlled by the choice of reagents and reaction conditions. N-alkylation introduces aliphatic chains that can influence the compound's solubility and interactions with biological targets.
| Reaction | Reagent Example | Product Type |
| Acylation | Acetyl chloride | 3-Acetamido-N-(2-methylphenyl)benzamide |
| Alkylation | Methyl iodide | 3-(Methylamino)-N-(2-methylphenyl)benzamide |
Electrophilic Aromatic Substitution Reactions on Aromatic Rings
Both aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various substituents. The directing effects of the existing groups on the rings will determine the position of the incoming electrophile.
On the benzoyl ring, the amino group is a powerful activating group and an ortho-, para-director. The amide group is a deactivating group and a meta-director. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the amino group (positions 2, 4, and 6).
On the N-phenyl ring, the methyl group is a weak activating group and an ortho-, para-director, while the amide nitrogen is also an ortho-, para-director. This would direct incoming electrophiles to the positions ortho and para to these groups.
Common EAS reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.
Acyl Thiourea Synthesis and Other Amide Derivatizations
The amino group of this compound can be converted into an isothiocyanate, which can then react with various amines to form acyl thiourea derivatives. This class of compounds is known for a wide range of biological activities. The synthesis typically involves the reaction of the amine with thiophosgene or a related reagent to generate the isothiocyanate intermediate, which is then coupled with another amine.
Analytical Derivatization for Characterization and Quantification
The analysis of moderately polar compounds such as this compound by gas chromatography-mass spectrometry (GC-MS) often requires a derivatization step. This chemical modification is designed to improve the analyte's properties for GC analysis by increasing its volatility and thermal stability, as well as reducing peak tailing, thereby enhancing chromatographic resolution and detection sensitivity. youtube.com The primary amino group in this compound is the principal site for derivatization. Common strategies include silylation, acylation, and alkylation, which replace the active hydrogen atoms with less polar functional groups. youtube.comjfda-online.com
GC-MS Derivatization for Enhanced Chromatographic Analysis
Derivatization is a crucial sample preparation step for the successful GC-MS analysis of polar molecules. sigmaaldrich.com For a compound like this compound, the presence of a primary amine functionality can lead to undesirable interactions with the stationary phase of the GC column, resulting in poor peak shape and reduced sensitivity. iu.edu To mitigate these effects, various derivatization reagents can be employed to convert the amino group into a less polar and more volatile derivative.
Silylation is a widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group or a similar silyl group. sigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. nih.gov The reaction involves the displacement of a leaving group from the silylating agent by the analyte, in this case, the primary amine of this compound. nih.gov The resulting silylated derivative is more volatile and thermally stable, leading to improved chromatographic performance.
Acylation is another common approach that introduces an acyl group into the molecule. youtube.com Reagents like trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) react with the primary amine to form a stable amide derivative. iu.eduresearchgate.net These derivatives are often more volatile and exhibit better chromatographic behavior than the parent compound.
The choice of derivatization reagent and reaction conditions is critical and often needs to be optimized for the specific analyte and sample matrix. sigmaaldrich.com Factors such as reaction time, temperature, and the solvent used can significantly impact the yield and stability of the resulting derivative.
| Derivatization Method | Typical Reagent | Derivative Formed | Expected Chromatographic Improvements |
|---|---|---|---|
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) derivative | Increased volatility, improved peak symmetry, enhanced thermal stability |
| Acylation | Trifluoroacetic anhydride (TFAA) | Trifluoroacetyl (TFA) derivative | Reduced polarity, decreased peak tailing, improved resolution |
| Acylation | N-methyl-bis(trifluoroacetamide) (MBTFA) | Trifluoroacetyl (TFA) derivative | Enhanced volatility and stability, suitable for electron capture detection |
| Alkylation | Methyl Chloroformate (MCF) | Methoxycarbonyl derivative | Formation of stable derivatives, good reproducibility |
Application of Derivatization in Complex Mixture Analysis
In the analysis of complex mixtures, such as biological samples or environmental matrices, derivatization is often indispensable. nih.gov It not only improves the chromatographic properties of the target analyte but also helps in its separation from interfering compounds. jfda-online.com For instance, when analyzing for this compound in a complex sample, co-eluting compounds can obscure its peak and affect quantification. By converting the target compound into a derivative with a different retention time, it is possible to achieve better separation from matrix components.
Furthermore, derivatization can enhance the sensitivity of the MS detection. jfda-online.com The introduction of specific functional groups, particularly those containing fluorine atoms through acylation with reagents like TFAA or heptafluorobutyric anhydride (HFBA), can significantly increase the response of an electron capture detector (ECD) or improve fragmentation patterns in mass spectrometry, leading to lower detection limits. researchgate.net
The stability of the formed derivatives is also a critical consideration, especially for quantitative analysis. nih.gov Some derivatized compounds may be sensitive to moisture and require careful handling and prompt analysis. sigmaaldrich.com The choice of derivatization strategy should, therefore, take into account the stability of the derivatives under the analytical conditions. For example, derivatives formed using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are known to be more stable and less sensitive to moisture compared to those formed with other silylating agents. sigmaaldrich.com
The application of derivatization in the analysis of complex mixtures containing compounds structurally similar to this compound, such as other primary amines and benzanilides, has been demonstrated to be an effective strategy for improving analytical performance. iu.eduresearchgate.net This approach allows for more reliable identification and quantification of target analytes in challenging matrices.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Benzamide (B126) Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the traditionally time-consuming and costly process of drug discovery. acs.orgnih.gov These powerful computational tools are being increasingly applied to the discovery and design of novel benzamide derivatives, aiming to accelerate the identification of promising drug candidates. nih.govoxfordglobal.com
ML algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns and predict the properties of new, unsynthesized benzamide compounds. nih.govcam.ac.uk This predictive power allows researchers to prioritize the synthesis of molecules with the highest probability of success, thereby optimizing resources and shortening the design-make-test-analyze (DMTA) cycle. acs.orgoxfordglobal.com For instance, generative AI models can design novel benzamide molecules with desired characteristics from scratch. nih.gov
Furthermore, AI and ML can be instrumental in predicting reaction feasibility and optimizing synthetic routes, which is a significant challenge in chemical synthesis. acs.org By analyzing reaction data, these models can help chemists devise more efficient and sustainable methods for producing benzamide derivatives. Researchers have developed platforms that combine automated experiments with AI to predict how chemicals will react, which could significantly speed up the design process for new drugs. cam.ac.uk
High-Throughput Screening (HTS) Approaches for Novel Biological Activities
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds for specific biological activities. mdpi.com This technology is particularly valuable for exploring the therapeutic potential of benzamide derivatives against a wide array of biological targets. mdpi.comnih.gov
HTS platforms utilize miniaturized assays, often in 96- or 384-well microtiter plates, to simultaneously screen thousands of compounds. mdpi.com These assays can be cell-based, providing insights into a compound's effect in a more biologically relevant context, or biochemical, focusing on the interaction with a specific molecular target. mdpi.com The readouts for these assays are typically optical, including fluorescence and luminescence, allowing for rapid and sensitive data acquisition. mdpi.com
For benzamide libraries, HTS can uncover novel biological activities that may not have been predicted by computational models alone. This unbiased approach can lead to the discovery of compounds with unexpected therapeutic applications. For example, a study on novel benzamide derivatives substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) revealed significant larvicidal and fungicidal activities in some of the synthesized compounds. mdpi.comnih.gov
Exploration of Polypharmacology and Multi-Targeted Design
The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which posits that drugs acting on multiple targets can offer superior efficacy, especially for complex diseases like cancer and neurodegenerative disorders. researchgate.netnih.govresearchgate.net Benzamide derivatives, with their versatile chemical scaffold, are well-suited for the design of multi-targeted ligands. mdpi.comwiley.com
Polypharmacology aims to intentionally design molecules that can modulate several key proteins or pathways involved in a disease process. researchgate.netnih.gov This approach can lead to enhanced therapeutic effects and a lower likelihood of developing drug resistance. nih.gov Computational methods and bioinformatics play a crucial role in identifying potential multiple targets for a given compound and in designing new multi-targeted benzamide derivatives. nih.gov
An example of this approach is the design of new benzamide derivatives as potential inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes implicated in Alzheimer's disease. mdpi.com By simultaneously targeting these enzymes, such compounds could offer a more comprehensive therapeutic strategy for this multifactorial neurological disorder. mdpi.com
Development of Benzamide-Based Probes for Chemical Biology Studies
Chemical probes are essential tools in chemical biology for dissecting complex biological processes and identifying new drug targets. frontiersin.org Benzamide-based probes, due to their ability to be chemically modified, are being developed to investigate the function and interactions of various proteins within their native cellular environment. nih.gov
These probes often incorporate a photoreactive group and a reporter tag, such as biotin. nih.gov Upon binding to their target protein, the photoreactive group can be activated by light to form a covalent bond, permanently linking the probe to the protein. The reporter tag then allows for the isolation and identification of the protein and its binding partners.
A notable application of this technology is the development of photoreactive benzamide probes for histone deacetylases (HDACs), which are important targets in cancer therapy. nih.gov These probes have been shown to enter the cell nucleus, bind to HDACs, and have been instrumental in mapping the binding sites of these enzymes. nih.gov Such studies provide invaluable information for the design of more potent and selective HDAC inhibitors.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 3-amino-N-(2-methylphenyl)benzamide?
The synthesis typically involves acylation of 2-methylaniline with 3-aminobenzoyl chloride under anhydrous conditions. Pyridine is often used as a catalyst to neutralize HCl generated during the reaction, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) . Alternative routes may utilize coupling reagents like HATU or EDCI in DMF for milder conditions, particularly if sensitive functional groups are present .
Q. Which spectroscopic techniques are critical for characterizing the purity and structure of this compound?
- NMR spectroscopy : and NMR confirm the aromatic substitution pattern and amide bond formation (e.g., NH resonance at δ ~10 ppm in DMSO-d) .
- IR spectroscopy : Stretching vibrations for the amide C=O (~1650 cm) and NH (~3350 cm) provide structural validation .
- Mass spectrometry (HRMS) : ESI-HRMS in positive ion mode verifies the molecular ion peak (e.g., [M+H] at m/z 255.1364) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Recrystallization using ethanol/water mixtures (70:30 v/v) yields high-purity crystals. For complex mixtures, preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) resolves impurities .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
Single-crystal X-ray diffraction using Mo-Kα radiation (λ = 0.71073 Å) provides precise bond lengths and angles. Refinement with SHELXL (full-matrix least-squares on ) and visualization via ORTEP-3 ensure accurate modeling of torsional angles and hydrogen-bonding networks . For disordered regions, SQUEEZE in PLATON or TWINABS for twinned data improves refinement .
Q. What experimental and computational approaches address discrepancies in reported biological activity data for this compound?
- Dose-response studies : Identify non-linear effects of this compound on enzyme inhibition (e.g., IC curves for poly(ADP-ribose) synthetase) to distinguish specific vs. off-target effects .
- Molecular docking (AutoDock Vina) : Simulate binding interactions with target proteins (e.g., PARP-1) to rationalize activity variations caused by substituent modifications .
Q. How can QSAR models optimize the pharmacological profile of this compound derivatives?
Develop 2D/3D-QSAR using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts. Train models with datasets from PubChem BioAssay (e.g., AID 1234567) to predict bioactivity against cancer cell lines (e.g., MCF-7) .
Q. What challenges arise in crystallographic refinement of this compound polymorphs?
Polymorphic forms may exhibit disorder in the methylphenyl group. SHELXL constraints (e.g., DFIX, FLAT for planar amide groups) and Olex2 -guided disorder modeling are essential. High-resolution data (< 0.8 Å) reduce overfitting risks .
Q. How does this compound inhibit poly(ADP-ribose) synthetase, and what are the methodological pitfalls in validating this mechanism?
The compound competes with NAD at the enzyme’s catalytic site, confirmed via kinetic assays (Lineweaver-Burk plots). However, off-target effects on glucose metabolism (e.g., Warburg effect in HeLa cells) require controlled experiments with 3-aminobenzamide analogs and siRNA knockdowns to isolate PARP-specific activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
